(2E)-2-(hydroxyimino)-N-[2-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-(hydroxyimino)-N-[2-(trifluoromethyl)phenyl]acetamide is an organic compound characterized by the presence of a hydroxyimino group and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(hydroxyimino)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . This reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(hydroxyimino)-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxime derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(2E)-2-(hydroxyimino)-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-2-(hydroxyimino)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with target molecules, influencing their activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, allowing it to interact with hydrophobic regions of target proteins or enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Bromoethylamine: This compound is used in similar synthetic applications and has comparable reactivity.
Allylamine: Another compound with similar applications in organic synthesis and industrial processes.
Uniqueness
(2E)-2-(hydroxyimino)-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both a hydroxyimino group and a trifluoromethylphenyl group. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications.
Biological Activity
(2E)-2-(hydroxyimino)-N-[2-(trifluoromethyl)phenyl]acetamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.
The compound is characterized by the following chemical formula:
Property | Value |
---|---|
Chemical Formula | C₉H₇F₃N₂O₂ |
Molecular Weight | 220.16 g/mol |
CAS Number | 444-93-9 |
MDL Number | MFCD12547321 |
The presence of both a hydroxyimino group and a trifluoromethyl group contributes to its distinctive chemical properties, enhancing its stability and reactivity.
The biological activity of this compound primarily involves its interaction with various biomolecules. The hydroxyimino group can form hydrogen bonds with target proteins or enzymes, while the trifluoromethyl group increases lipophilicity, facilitating membrane penetration and interaction with hydrophobic regions of biomolecules.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM .
- Anticancer Potential : The compound is also being investigated for its anticancer properties. Preliminary results suggest that it may inhibit cancer cell proliferation through specific pathways influenced by its molecular structure.
- Fungicidal Properties : Some studies have explored the use of hydroximoyl derivatives, including this compound, as fungicides. They demonstrated efficacy against phytopathogenic fungi, indicating potential agricultural applications .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
Compound | Notable Features | Biological Activity |
---|---|---|
2-Hydroxyimino-N-phenyl-acetamide | Lacks trifluoromethyl group | Different reactivity and activity |
N-(3-trifluoromethyl-phenyl)-acetamide | Lacks hydroxyimino group | Affects chemical properties |
The combination of both functional groups in this compound enhances its reactivity and biological potential compared to these similar compounds.
Case Studies and Research Findings
- Antibacterial Studies : A study published in MDPI revealed that small Schiff base molecules, including derivatives of this compound, exhibited bactericidal effects on MRSA and Enterococcus spp., showing promising potential for treating resistant bacterial infections .
- Antifungal Applications : Another research highlighted the fungicidal activity of hydroximoyl derivatives against various fungal pathogens, suggesting that this compound could be developed into effective agricultural fungicides .
- Mechanistic Insights : Studies utilizing docking simulations indicated that the compound's interaction with specific enzymes involved in biofilm formation could lead to reduced virulence in pathogenic bacteria, providing insights into its potential therapeutic uses .
Properties
IUPAC Name |
(2E)-2-hydroxyimino-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O2/c10-9(11,12)6-3-1-2-4-7(6)14-8(15)5-13-16/h1-5,16H,(H,14,15)/b13-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAHMDMEYZOZLN-WLRTZDKTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.